3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile
Description
3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile is a pyrazine derivative featuring two cyano groups at positions 2 and 5 of the pyrazine ring and a 2-(trifluoromethyl)anilino substituent at position 3.
Properties
CAS No. |
918410-47-6 |
|---|---|
Molecular Formula |
C13H6F3N5 |
Molecular Weight |
289.22 g/mol |
IUPAC Name |
3-[2-(trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C13H6F3N5/c14-13(15,16)9-3-1-2-4-10(9)21-12-11(6-18)19-7-8(5-17)20-12/h1-4,7H,(H,20,21) |
InChI Key |
NIMWIYBHUBHGQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC2=NC(=CN=C2C#N)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-((2-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile typically involves the following steps:
Chemical Reactions Analysis
3-((2-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile can undergo various chemical reactions, including:
Scientific Research Applications
3-((2-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Chemical Biology: The compound serves as a valuable tool in chemical biology for studying molecular interactions and pathways.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine Derivatives
5-(2-Amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile
- Core Structure: Pyrazine with a single cyano group at position 2 and an amino-trifluoromethylphenyl substituent.
- Key Differences: Lacks the second cyano group at position 5, reducing electron-withdrawing effects. Molecular weight: 264.17 g/mol (LCMS data) vs. an estimated ~290–300 g/mol for the target compound.
- Synthesis : Produced via palladium-catalyzed cyanation of a bromopyrazine precursor, highlighting a pathway adaptable to the target compound .
Pyrazine-2,5-dicarbonitrile Derivatives
- Example : Unsubstituted pyrazine-2,5-dicarbonitrile.
Thiazolo-Pyrimidine and Pyrimidoquinazoline Derivatives
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
- Core Structure: Thiazolo-pyrimidine fused with a furan moiety and substituted with benzylidene and cyano groups.
- Key Differences :
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
- Core Structure: Pyrimidoquinazoline with a cyano group and methylfuran substituent.
- Higher melting point (268–269°C) suggests greater thermal stability compared to pyrazine derivatives .
Pyrazole-Based Pesticides
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile)
- Core Structure: Pyrazole with cyano, trifluoromethyl, and sulfinyl groups.
- Key Differences :
Data Table: Structural and Functional Comparison
Key Research Findings
- Electronic Effects: The dual cyano groups in the target compound create a strongly electron-deficient pyrazine ring, enhancing reactivity in nucleophilic substitution compared to mono-cyano analogs .
- Thermal Stability : Pyrimidoquinazoline derivatives (e.g., Compound 12) exhibit higher melting points (~268°C) than pyrazine-based compounds, suggesting greater thermal resilience .
- Synthetic Flexibility: Palladium-mediated cyanation (as in Reference Example 69) is a versatile method for introducing cyano groups to pyrazines, adaptable to the target compound’s synthesis .
Biological Activity
3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile, a compound with the CAS number 918410-47-6, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various pathogens.
Chemical Structure and Properties
The molecular formula of 3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile is with a molecular weight of approximately 289.215 g/mol. The compound features a pyrazine ring substituted with a trifluoromethyl aniline moiety and two cyano groups at the 2 and 5 positions.
Synthesis
The synthesis involves a nucleophilic substitution reaction where an arylamino group replaces a chlorine atom in a precursor compound. The general reaction scheme is depicted as follows:
- Starting Material : 3-chloropyrazine-2,5-dicarbonitrile.
- Reagents : 2-(trifluoromethyl)aniline and triethylamine in dry toluene.
- Conditions : Reflux for several hours followed by purification via silica gel chromatography.
Antimicrobial Activity
A series of studies have assessed the antimicrobial properties of compounds related to 3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile. In vitro assays have demonstrated significant antifungal activity against various strains:
| Pathogen | Activity (MIC µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus fumigatus | 16 |
| Trichophyton mentagrophytes | 4 |
These results indicate that the compound exhibits potent antifungal effects, particularly against dermatophytes and other pathogenic fungi .
Antitubercular Activity
In addition to antifungal properties, the compound was evaluated for its antitubercular activity against Mycobacterium tuberculosis strains. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 1-32 µg/mL depending on the specific strain tested . This suggests that derivatives of pyrazine-based compounds may serve as viable candidates for further development in anti-tuberculosis therapies.
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on structure-activity relationships has indicated that modifications in substituents on the pyrazine ring can significantly affect biological outcomes. For instance, compounds with halogen substitutions demonstrated enhanced activity against fungal pathogens compared to their non-halogenated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
